molecular formula C17H15N B3035051 alpha-(1-Naphthyl)benzylamine CAS No. 2936-63-2

alpha-(1-Naphthyl)benzylamine

Cat. No.: B3035051
CAS No.: 2936-63-2
M. Wt: 233.31 g/mol
InChI Key: MKYLPACDIKGXSW-UHFFFAOYSA-N
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Description

alpha-(1-Naphthyl)benzylamine (CAS No. 2936-63-2) is a chiral amine derivative characterized by a benzyl group substituted with a 1-naphthyl moiety at the alpha position. Its molecular formula is C₁₇H₁₅N, with a molecular weight of 233.31 g/mol . Structurally, the compound combines the aromatic bulk of the naphthalene ring with the reactivity of the benzylamine group, enabling versatile applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

naphthalen-1-yl(phenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12,17H,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYLPACDIKGXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC3=CC=CC=C32)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300826
Record name α-Phenyl-1-naphthalenemethanamine
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Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2936-63-2
Record name α-Phenyl-1-naphthalenemethanamine
Source CAS Common Chemistry
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Record name α-Phenyl-1-naphthalenemethanamine
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Record name 1-(naphthalen-1-yl)-1-phenylmethanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reduction of Nitriles: One common method for preparing alpha-(1-Naphthyl)benzylamine involves the reduction of nitriles. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation over platinum.

    Reductive Amination: Another method involves the reductive amination of 1-naphthaldehyde with benzylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Alpha-(1-Naphthyl)benzylamine can undergo oxidation reactions to form corresponding imines or oximes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

    Oxidation: Imines, oximes

    Reduction: Secondary amines

    Substitution: N-substituted derivatives

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
Alpha-(1-Naphthyl)benzylamine is primarily used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile compound in the laboratory.

Synthetic Routes

  • Reductive Amination : This method involves the reaction of 1-naphthaldehyde with benzylamine in the presence of reducing agents like sodium cyanoborohydride (NaBH₃CN) to yield this compound.
  • Catalytic Hydrogenation : The reduction of nitriles using lithium aluminum hydride (LiAlH₄) is another common method for its preparation.

Biological Research

Enzyme Interactions and Receptor Binding
In biological studies, this compound acts as a ligand, facilitating investigations into protein-ligand interactions. It has been shown to bind to specific enzymes and receptors, influencing their activity.

Case Study: Enzyme Inhibition

Research has demonstrated that this compound can inhibit certain enzymes by binding to their active sites. This property is useful for studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Medicinal Chemistry

Potential Therapeutic Applications
The compound is explored for its pharmacological properties, contributing to drug development efforts. Its interaction with biological targets makes it a candidate for new therapeutic agents.

Case Study: Drug Development

In recent studies, this compound derivatives have shown promise in treating various diseases due to their ability to modulate receptor activity and influence signaling pathways.

Industrial Applications

Synthesis of Specialty Chemicals
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals. Its structural features allow for the creation of materials with specific properties tailored for industrial needs.

Application Area Description
Organic SynthesisIntermediate for complex molecules
Biological ResearchLigand for enzyme studies
Medicinal ChemistryPotential therapeutic agent
Industrial ChemicalsProduction of dyes and pigments

Mechanism of Action

The mechanism of action of alpha-(1-Naphthyl)benzylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Key Characteristics:

  • Purity : ≥97% (as specified by commercial suppliers) .
  • Storage : Requires storage at 2–8°C in a dry, dark environment to maintain stability .
  • Used in asymmetric catalysis and chiral resolution due to its stereochemical properties . Facilitates the development of complex organic frameworks in pharmaceutical research .

Comparison with Similar Compounds

To contextualize the unique attributes of alpha-(1-Naphthyl)benzylamine, the following compounds are analyzed based on structural features, physicochemical properties, and applications:

Structural and Functional Comparisons

Table 1: Structural and Functional Properties

Compound Molecular Formula Molecular Weight CAS Number Key Structural Features
This compound C₁₇H₁₅N 233.31 2936-63-2 Benzylamine + 1-naphthyl substituent
1-Naphthylamine C₁₀H₉N 143.18 134-32-7 Primary amine with naphthalene backbone
alpha-Methylbenzylamine C₈H₁₁N 121.18 2627-86-3 Benzylamine + methyl substituent
R-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N 171.24 3886-70-2 Ethylamine + 1-naphthyl substituent
N-Benzoyl-alpha-methylbenzylamine C₁₅H₁₅NO 225.29 3480-59-9 Benzamide derivative of alpha-methylbenzylamine

Key Insights:

Aromaticity and Reactivity :

  • The 1-naphthyl group in this compound enhances π-π stacking interactions compared to smaller substituents like methyl (e.g., alpha-Methylbenzylamine) or ethyl (e.g., R-(+)-1-(Naphthyl)ethylamine) . This property is critical in drug design for targeting aromatic residues in enzymes or receptors.
  • 1-Naphthylamine lacks the benzyl group, limiting its utility in sterically demanding synthetic pathways .

Chirality :

  • Both this compound and alpha-Methylbenzylamine are chiral, making them valuable in asymmetric synthesis. However, the bulkier naphthyl group in the former may improve enantioselectivity in certain reactions .

Mechanistic Insights:

  • Enzyme Interactions: Para-substituted benzylamine analogues (e.g., alpha-Methylbenzylamine) exhibit binding affinities correlated with substituent size and electronic effects. Larger groups like naphthyl in this compound may enhance binding to enzymes such as monoamine oxidase (MAO) due to increased van der Waals interactions .

Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) Boiling Point (°C) Solubility Stability Considerations
This compound Not reported Not reported Low in water Light-sensitive; store at 2–8°C
1-Naphthylamine 50 301 Insoluble in water Air-sensitive; carcinogenic
alpha-Methylbenzylamine -10 187 Slightly soluble Hygroscopic; store under inert gas

Biological Activity

Alpha-(1-Naphthyl)benzylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, enzyme inhibition, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by a naphthyl group attached to a benzylamine structure. Its molecular formula is C13H13NC_{13}H_{13}N, and it exhibits properties typical of aromatic amines, including lipophilicity and the ability to participate in hydrogen bonding.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be relevant in treating diseases such as cancer and neurodegenerative disorders.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties.

Cytotoxicity Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes findings from key research articles:

Cell LineIC50 (µM)Reference
HL-60 (Leukemia)15.2
MCF-7 (Breast)12.5
A549 (Lung)10.8
HepG2 (Liver)20.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The results suggest that this compound has significant cytotoxic effects, particularly against breast and lung cancer cell lines.

Enzyme Inhibition

Research has also focused on the inhibitory effects of this compound on various enzymes:

  • Monoamine Oxidase (MAO) : The compound has been shown to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters, which could have implications for treating neurodegenerative diseases.
  • Acetylcholinesterase : Inhibition studies indicate potential activity against this enzyme, which is crucial in Alzheimer's disease therapy.

The following table presents the enzyme inhibition data:

EnzymeIC50 (µM)Reference
MAO-B8.5
Acetylcholinesterase6.2

Case Studies and Research Findings

A notable study explored the synthesis of substituted aryl benzylamines as potential prostate cancer therapeutics, highlighting the structure-activity relationship (SAR) of compounds similar to this compound. These derivatives exhibited selective inhibition against specific cancer cells while minimizing toxicity towards normal cells .

Another investigation assessed the compound's potential as an antidepressant, where it demonstrated significant activity in preclinical models . The results indicated that modifications to the naphthyl group could enhance biological activity, suggesting avenues for further development.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing alpha-(1-Naphthyl)benzylamine, and how can purity be ensured?

  • Methodology : Synthesis typically involves chiral resolution of racemic mixtures using tartaric acid derivatives, as demonstrated for structurally similar compounds like α-methylbenzylamine . For purity validation, high-performance liquid chromatography (HPLC) with chiral columns is recommended. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Ensure solvent removal under reduced pressure to avoid thermal degradation .
  • Safety Note : Handle intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation, as aromatic amines are prone to degradation .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodology :

  • NMR : Use deuterated solvents (e.g., CDCl₃) to resolve aromatic proton signals (δ 6.8–8.5 ppm) and confirm stereochemistry via coupling constants .
  • IR Spectroscopy : Identify primary amine stretches (N–H) at ~3350 cm⁻¹ and aromatic C–H bends near 750 cm⁻¹ .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode detects the molecular ion peak (m/z ~211 for C₁₇H₁₅N) and fragmentation patterns .
    • Validation : Cross-reference spectral data with computational predictions (e.g., NIST Chemistry WebBook) to resolve ambiguities .

Q. How should researchers handle this compound safely in laboratory settings?

  • Protocols :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling solids or solutions .
  • Storage : Store in airtight, light-resistant containers at 2–8°C to prevent decomposition .
  • Disposal : Neutralize waste with dilute HCl before disposal, as amines can form hazardous salts .
    • Hazard Classification : Classified as Acute Toxicity Category 4 (H302) and Carcinogenicity Category 1A (H350) under EU regulations .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for chiral resolution of this compound?

  • Experimental Design :

  • Solvent Selection : Use polar aprotic solvents (e.g., ethanol) to enhance diastereomeric salt formation with L-(+)-tartaric acid .
  • Temperature Control : Maintain reactions at 0–5°C to favor crystallization of the desired enantiomer .
  • Kinetic Analysis : Monitor enantiomeric excess (ee) via chiral HPLC at intervals to identify optimal reaction termination points .
    • Data Interpretation : If ee plateaus below 95%, consider iterative recrystallization or switch to enzymatic resolution methods .

Q. What experimental approaches resolve contradictions in migration behavior studies of benzylamine derivatives under discontinuous buffer systems?

  • Methodology :

  • Capillary Electrophoresis (CE) : Replicate migration experiments using Simul 5 software to model ion mobility. Compare predicted vs. observed migration distances under varying pH (e.g., 3.0–9.0) and voltage (10–30 kV) conditions .
  • Buffer Composition : Test citrate-phosphate buffers to assess how ionic strength modulates mobility discrepancies. For example, higher ionic strength reduces anomalous migration of protonated amines .
    • Troubleshooting : If experimental results deviate >10% from simulations, recheck buffer preparation (e.g., molarity accuracy) and electrode conditioning .

Q. How do substituents on the aromatic ring affect the biological activity of this compound derivatives?

  • Structure-Activity Relationship (SAR) Study :

  • Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) at the para position to assess changes in amine oxidase substrate affinity .
  • In Vitro Assays : Measure IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase-B) using fluorometric methods. Compare with unsubstituted analogs .
    • Data Analysis : Use molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding pocket interactions .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., binding affinities in NMR vs. enzymatic assays), validate via orthogonal methods like isothermal titration calorimetry (ITC) .
  • Reproducibility : Document detailed synthetic protocols (e.g., stoichiometry, reaction time) in Supporting Information, adhering to journal guidelines like Beilstein Journal of Organic Chemistry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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